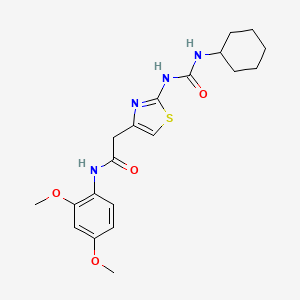

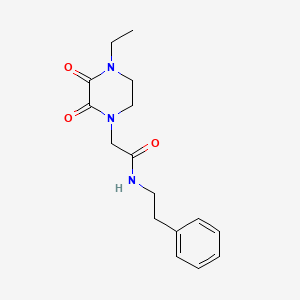

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide” belong to a class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of 4-ethyl-2,3-dioxopiperazine with an appropriate carbonyl compound . The exact method can vary depending on the specific reactants and conditions .Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the compound’s molecular structure and stereochemistry .Chemical Reactions Analysis

The chemical reactions involving such compounds would depend on their functional groups. Piperazines, for example, are known to undergo reactions with acids and bases, and can participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility, and determining its molecular formula and weight .Mechanism of Action

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide inhibits the activity of enzymes by binding to the active site of the enzyme, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects, including the inhibition of proteases and kinases, induction of apoptosis, and antimicrobial and antitumor properties. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. This compound also has a well-defined mechanism of action, making it a useful tool for studying enzyme inhibition and apoptosis. However, this compound has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide has shown promising results in scientific research, and several future directions can be explored. These include the development of this compound-based therapeutics for the treatment of various diseases, including cancer, inflammatory diseases, and microbial infections. Further studies can also be conducted to optimize the synthesis and purification methods of this compound, as well as to explore its potential applications in drug delivery systems. Additionally, the development of this compound analogs with improved properties and efficacy can be explored.

Synthesis Methods

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide can be synthesized using several methods, including the reaction of N-phenethylacetamide with ethyl oxalyl chloride, followed by the reaction of the resulting intermediate with piperazine. Another method involves the reaction of N-phenethylacetamide with ethyl glyoxylate, followed by the reaction of the resulting intermediate with piperazine. The yield and purity of this compound can be optimized by adjusting the reaction conditions and purification methods.

Scientific Research Applications

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in several disease processes. This compound has also been shown to have antimicrobial and antitumor properties, making it a potential candidate for the development of novel therapeutic agents.

Safety and Hazards

properties

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-2-18-10-11-19(16(22)15(18)21)12-14(20)17-9-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWGKFRLVVJXEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2404498.png)

![8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2404507.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2404512.png)